molecular formula C9H4F3IN2O B12997883 N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide

Cat. No.: B12997883
M. Wt: 340.04 g/mol
InChI Key: KNWDMAXWHIEMNI-UHFFFAOYSA-N
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Description

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide is a chemical compound with the molecular formula C10H5F3IN2O. This compound is characterized by the presence of a cyano group, an iodine atom, and a trifluoroacetamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 4-cyano-2-iodoaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-cyano-2-iodoaniline+trifluoroacetic anhydrideThis compound\text{4-cyano-2-iodoaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 4-cyano-2-iodoaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide would yield N-(4-cyano-2-azidophenyl)-2,2,2-trifluoroacetamide.

    Reduction Reactions: Reduction of the cyano group would yield N-(4-amino-2-iodophenyl)-2,2,2-trifluoroacetamide.

    Oxidation Reactions: Oxidation products vary based on the specific conditions and reagents used.

Scientific Research Applications

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The cyano group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-2-bromophenyl)-2,2,2-trifluoroacetamide
  • N-(4-cyano-2-chlorophenyl)-2,2,2-trifluoroacetamide
  • N-(4-cyano-2-fluorophenyl)-2,2,2-trifluoroacetamide

Uniqueness

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its bromine, chlorine, or fluorine analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C9H4F3IN2O

Molecular Weight

340.04 g/mol

IUPAC Name

N-(4-cyano-2-iodophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C9H4F3IN2O/c10-9(11,12)8(16)15-7-2-1-5(4-14)3-6(7)13/h1-3H,(H,15,16)

InChI Key

KNWDMAXWHIEMNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)I)NC(=O)C(F)(F)F

Origin of Product

United States

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